(6S)-6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
(6S)-6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a tetrahydronaphthalene ring system. The stereochemistry at the 6th position is specified as (6S), indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a naphthalene derivative followed by amination and carboxylation reactions. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired (6S) enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(6S)-6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating neurological disorders and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (6S)-6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(6R)-6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: The (6R) enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
5,6,7,8-Tetrahydrofolic acid: A structurally related compound with similar tetrahydronaphthalene ring system but different functional groups.
Uniqueness
(6S)-6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific (6S) stereochemistry, which can result in distinct biological activities compared to its (6R) counterpart. Its ability to participate in a variety of chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness.
Properties
CAS No. |
925242-56-4 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(6S)-6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-2,5,10H,3-4,6,12H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
FVJJWSHIWHZUEC-JTQLQIEISA-N |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)C=CC(=C2)C(=O)O |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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